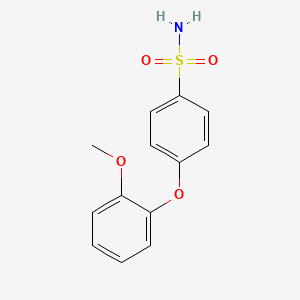

4-(2-Methoxyphenoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methoxyphenoxy)benzenesulfonamide is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenoxy)benzenesulfonamide typically involves the reaction of 2-methoxyphenol with chlorosulfonic acid to form the corresponding chlorosulfonate, followed by reaction with ammonia to yield the sulfonamide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of reactors capable of handling high temperatures and pressures, as well as efficient separation and purification techniques to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Methoxyphenoxy)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various amines.

Major Products Formed:

Oxidation: Formation of 4-(2-Methoxyphenoxy)benzoic acid.

Reduction: Formation of 4-(2-Methoxyphenoxy)benzenesulfonic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Carbonic Anhydrase Inhibitors: Aryl thiazolone-benzenesulfonamides, synthesized as derivatives of 4-(2-Methoxyphenoxy)benzenesulfonamide, have demonstrated significant inhibitory effects on carbonic anhydrase IX (CA IX) . In one study, these compounds showed IC50 values of 10.93–25.06 nM against CA IX and 1.55–3.92 μM against CA II, indicating a remarkable selectivity for CA IX over CA II .

- Apoptosis Induction: One derivative, 4e , significantly induced apoptosis in MDA-MB-231 breast cancer cells, increasing annexin V-FITC by 22-fold compared to the control . Cellular uptake studies using HPLC on active compounds 4e , 4g , and 4h further support their potential as anticancer agents .

- Progesterone Receptor Antagonists: N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including this compound, have been identified as nonsteroidal progesterone receptor (PR) antagonists . Compound 32 , a 3-trifluoromethyl derivative, displayed the most potent PR-antagonistic activity with high binding affinity for PR and selectivity over the androgen receptor (AR) . Docking simulations suggest that these sulfonanilides inhibit the active conformation of PR, offering a novel approach for PR modulation .

- Antibacterial and Anti-biofilm Agents: Benzenesulfonamides have been evaluated for their antibacterial and anti-biofilm activities . The inhibition of bacterial carbonic anhydrases can interfere with bacterial growth, suggesting a potential use for these compounds in antibacterial applications .

- Endothelial Receptor Antagonists: 4-tert-butyl-N-[6- (2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(2-pyrimidinyl)-4-pyrimidinyl] benzene sulfonamide (Bosentan), is an endothelial receptor antagonist used to treat pulmonary arterial hypertension . It functions by improving exercise ability and decreasing the rate of clinical worsening in patients with WHO Class III or IV symptoms .

Data Table

Mecanismo De Acción

The mechanism by which 4-(2-Methoxyphenoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. Additionally, it may interact with receptors, modulating their activity and leading to downstream effects.

Comparación Con Compuestos Similares

4-(4-Methoxyphenoxy)benzenesulfonamide

4-(2-Methoxyphenoxy)benzoic acid

4-(2-Methoxyphenoxy)benzaldehyde

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-(2-Methoxyphenoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H13NO4S

- Molecular Weight : 281.31 g/mol

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Carbonic Anhydrase Inhibition : Similar compounds have been shown to inhibit carbonic anhydrases (CAs), which play a crucial role in maintaining acid-base balance in organisms. This inhibition can affect tumor growth and metastasis in cancer biology .

- Progesterone Receptor Antagonism : The sulfonamide scaffold has been identified as a promising structure for developing nonsteroidal progesterone receptor antagonists, which can be utilized in treating conditions such as endometriosis and breast cancer .

Biological Activities

-

Anticancer Activity :

- In studies involving breast cancer cell lines (e.g., MDA-MB-231), derivatives of benzenesulfonamides exhibited significant anti-proliferative effects, with some compounds demonstrating IC50 values in the low micromolar range. For instance, certain derivatives showed selectivity against cancer cells compared to normal cells, indicating potential for targeted therapy .

- Apoptotic effects were noted in treated cancer cells, with significant increases in markers such as annexin V-FITC, suggesting that these compounds can induce programmed cell death effectively .

- Antibacterial Properties :

-

Structure-Activity Relationship (SAR) :

- The modification of the methoxy group and the phenyl ring has been explored to enhance the biological activity of benzenesulfonamide derivatives. Variations in substituents have led to different levels of potency against various targets, highlighting the importance of molecular structure in drug design .

Case Studies

-

Breast Cancer Research :

- A study focused on new aryl thiazolone–benzenesulfonamides demonstrated that certain derivatives could inhibit carbonic anhydrase IX and showed significant anti-proliferative activity against breast cancer cell lines. The findings suggest that these compounds could be developed into effective anticancer agents targeting both tumor growth and metabolic pathways .

- Antimicrobial Studies :

Propiedades

IUPAC Name |

4-(2-methoxyphenoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-17-12-4-2-3-5-13(12)18-10-6-8-11(9-7-10)19(14,15)16/h2-9H,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAWJYDODDSCTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.